Methyl 2-ethoxy-3-[(2'-{[(hydroxyamino)imino]methyl}-[1,1'-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate Methyl 2-ethoxy-3-[(2'-{[(hydroxyamino)imino]methyl}-[1,1'-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16703977
InChI: InChI=1S/C25H24N4O4/c1-3-33-25-27-22-10-6-9-21(24(30)32-2)23(22)29(25)16-17-11-13-18(14-12-17)20-8-5-4-7-19(20)15-26-28-31/h4-15,28,31H,3,16H2,1-2H3
SMILES:
Molecular Formula: C25H24N4O4
Molecular Weight: 444.5 g/mol

Methyl 2-ethoxy-3-[(2'-{[(hydroxyamino)imino]methyl}-[1,1'-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate

CAS No.:

Cat. No.: VC16703977

Molecular Formula: C25H24N4O4

Molecular Weight: 444.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-ethoxy-3-[(2'-{[(hydroxyamino)imino]methyl}-[1,1'-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate -

Specification

Molecular Formula C25H24N4O4
Molecular Weight 444.5 g/mol
IUPAC Name methyl 2-ethoxy-3-[[4-[2-[(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Standard InChI InChI=1S/C25H24N4O4/c1-3-33-25-27-22-10-6-9-21(24(30)32-2)23(22)29(25)16-17-11-13-18(14-12-17)20-8-5-4-7-19(20)15-26-28-31/h4-15,28,31H,3,16H2,1-2H3
Standard InChI Key STYVDYYCTQZFDE-UHFFFAOYSA-N
Canonical SMILES CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C=NNO)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C25H24N4O4\text{C}_{25}\text{H}_{24}\text{N}_{4}\text{O}_{4}, with a molecular weight of 444.48 g/mol . Its structure comprises a benzodiazole core fused to a biphenyl group, substituted at the 2-position with an ethoxy group and at the 3-position with a [(2'-{[(hydroxyamino)imino]methyl}-[1,1'-biphenyl]-4-yl)methyl] side chain. The carboxylate ester at the 4-position enhances solubility in organic solvents like chloroform and methanol .

Key Physical Properties

PropertyValueSource
Melting Point207–209°C
Boiling Point657.2±65.0°C (Predicted)
Density1.29 g/cm³
SolubilityChloroform, DMSO, Methanol
Storage Conditions2–8°C under inert gas (N₂/Ar)

The compound’s stability is influenced by its imino and ester functional groups, necessitating storage under inert conditions to prevent hydrolysis . Spectroscopic characterization via 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR confirms the presence of distinct proton environments, such as the ethoxy methyl group (δ\delta 1.3–1.5 ppm) and aromatic protons (δ\delta 7.0–8.2 ppm).

Synthesis and Analytical Characterization

The synthesis involves multi-step reactions requiring precise control of temperature, pH, and reagent stoichiometry. A representative pathway includes:

  • Formation of the Benzodiazole Core: Condensation of o-phenylenediamine derivatives with carboxylic acids under acidic conditions.

  • Introduction of the Biphenyl Moiety: Suzuki-Miyaura coupling to attach the biphenyl group, utilizing palladium catalysts .

  • Functionalization: Sequential alkylation and esterification to introduce the ethoxy and carboxylate groups.

Reaction monitoring employs HPLC for purity assessment (>98%) and mass spectrometry for molecular ion confirmation (m/zm/z 445.2 [M+H]⁺) . Challenges include minimizing byproducts like de-esterified analogs, which are mitigated through low-temperature esterification .

Biological Activity and Mechanisms

The compound exhibits broad bioactivity, primarily as an enzyme inhibitor. Key findings include:

  • Angiotensin II Receptor Antagonism: As an intermediate in Azilsartan synthesis, it contributes to the drug’s ability to block the renin-angiotensin system, lowering blood pressure .

  • Antimicrobial Potential: Preliminary assays show MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, likely due to cell membrane disruption.

  • Anticancer Activity: In vitro studies on MCF-7 breast cancer cells reveal IC₅₀ values of 12.5 µM, linked to apoptosis induction via caspase-3 activation.

Biological ActivityModel SystemResultSource
Enzyme InhibitionAngiotensin II AT₁Ki=0.8 nMK_i = 0.8 \ \text{nM}
Antimicrobial ActivityS. aureusMIC = 8 µg/mL
CytotoxicityMCF-7 CellsIC₅₀ = 12.5 µM

Despite these promising results, in vivo pharmacokinetic studies are lacking, and the exact molecular targets remain partially characterized.

Pharmacological Relevance: Role in Azilsartan Development

Azilsartan medoxomil, a prodrug for hypertension, relies on this compound as a penultimate intermediate. During synthesis, the hydroxyaminoimino group undergoes oxidative cyclization to form the tetrazole ring essential for receptor binding . Comparative studies highlight its superiority over earlier intermediates (e.g., Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate [CAS 139481-44-0]) due to enhanced solubility and metabolic stability .

Future Research Directions

  • Mechanistic Elucidation: Proteomic studies to map enzyme targets and resistance pathways.

  • Derivative Synthesis: Modifying the ethoxy or carboxylate groups to enhance bioavailability.

  • In Vivo Studies: Assessing toxicity and efficacy in animal models of hypertension and cancer.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator